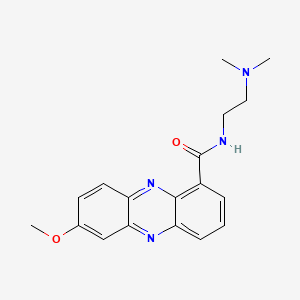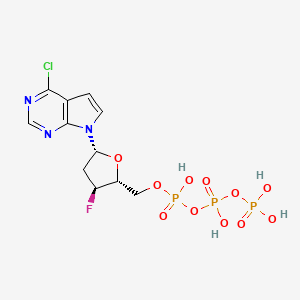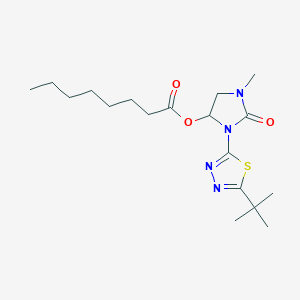
Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of VEL 3838 involves several synthetic routes and reaction conditions. One common method includes the use of epoxy technology, where the compound is synthesized through a heat cure process. The typical cure schedule involves heating at 130°C for about 8 minutes . Industrial production methods also emphasize maintaining specific storage conditions, such as keeping the compound at -20°C to preserve its properties .
Chemical Reactions Analysis
VEL 3838 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Scientific Research Applications
VEL 3838 has a wide range of scientific research applications. In chemistry, it is used for encapsulating components on printed circuit boards, providing physical protection and stable electronic performance In the industry, it is used in the production of hydraulic fracturing fluids, where it enhances the viscosity and stability of the fluids .
Mechanism of Action
The mechanism of action of VEL 3838 involves its ability to form a flexible, low glass transition temperature material that encapsulates components on printed circuit boards. This encapsulation provides physical protection and stable electronic performance, especially under temperature and humidity stress . The molecular targets and pathways involved include the interaction with the surface of the components, forming a protective layer that prevents damage and degradation.
Comparison with Similar Compounds
VEL 3838 can be compared with other similar compounds used for encapsulation and protection in electronic applications. Some similar compounds include other epoxy-based encapsulants and polymer gels. What sets VEL 3838 apart is its low glass transition temperature and flexibility, which provide superior protection and performance under varying environmental conditions . Other similar compounds may not offer the same level of flexibility and stability, making VEL 3838 a unique and valuable compound in its field.
Properties
CAS No. |
64920-93-0 |
|---|---|
Molecular Formula |
C18H30N4O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxoimidazolidin-4-yl] octanoate |
InChI |
InChI=1S/C18H30N4O3S/c1-6-7-8-9-10-11-14(23)25-13-12-21(5)17(24)22(13)16-20-19-15(26-16)18(2,3)4/h13H,6-12H2,1-5H3 |
InChI Key |
PEPFCWAAARCLMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1CN(C(=O)N1C2=NN=C(S2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


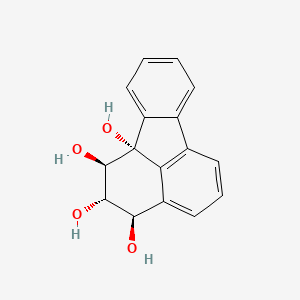
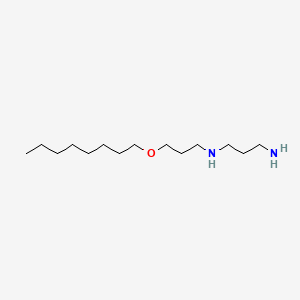

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
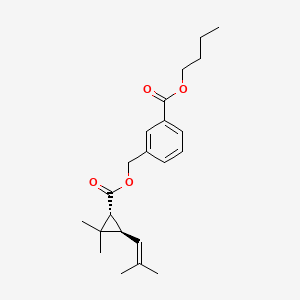
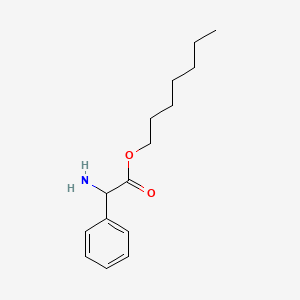
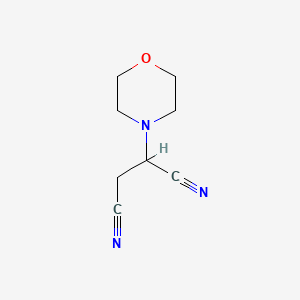
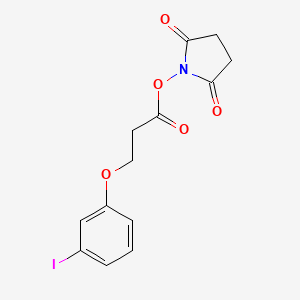
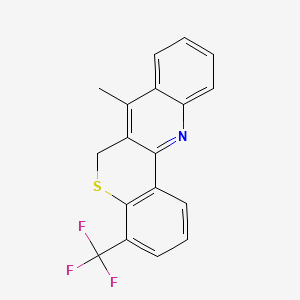
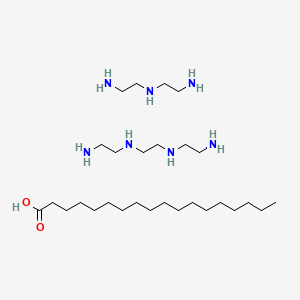
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)

